molecular formula C29H31N3O3 B2931541 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1018125-15-9

4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2931541
CAS No.: 1018125-15-9
M. Wt: 469.585
InChI Key: VRLSLPUXXMSXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 1H-1,3-benzodiazol-2-yl group and a 2-methylphenyl moiety. The 2-hydroxypropyl linker bearing a 4-ethylphenoxy group introduces both hydrophilicity and aromatic bulk, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

4-[1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-3-21-12-14-24(15-13-21)35-19-23(33)18-32-27-11-7-5-9-25(27)30-29(32)22-16-28(34)31(17-22)26-10-6-4-8-20(26)2/h4-15,22-23,33H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLSLPUXXMSXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or pyrrolidinone rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and pharmacologically related pyrrolidin-2-one derivatives, focusing on molecular features, synthesis, and biological activity.

Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-One Derivatives

Compound Name/Structure Molecular Weight (g/mol) Key Substituents Pharmacological Activity (pKi/ED50) Synthesis Yield (%)
Target: 4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one Not reported 1H-1,3-benzodiazol-2-yl, 4-ethylphenoxy, 2-methylphenyl Not reported Not reported
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (18) 380.18 4-Ethylphenyl, 4-methylbenzoyl, 2-hydroxypropyl Not reported 5%
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) 377.90 2-Chlorophenylpiperazine, propyl linker α1-AR: pKi = 7.13 Not reported
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) 377.90 4-Chlorophenylpiperazine, propyl linker α2-AR: pKi = 7.29 Not reported
1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) 387.93 2-Ethoxyphenylpiperazine, propyl linker Antiarrhythmic ED50 = 1.0 mg/kg (iv) Not reported
1-[2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8) 389.45 2-Hydroxyphenylpiperazine, 2-hydroxypropyl linker α1-AR: pKi = 6.71; Antiarrhythmic ED50 = 1.9 mg/kg (iv) Not reported

Key Findings:

Structural Features and Receptor Affinity :

  • The target compound replaces the benzoyl or arylpiperazine groups seen in analogs (e.g., compounds 7, 18 in ) with a 1H-1,3-benzodiazol-2-yl moiety. This heterocyclic group may enhance π-π stacking interactions with receptors but could reduce solubility compared to simpler aryl systems.
  • The 2-hydroxypropyl linker in the target compound is critical for alpha-AR binding, as demonstrated by compound 8 in , where a hydroxy group at the second position of the propyl chain improved α1-AR affinity (pKi = 6.71).

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., chlorine on phenylpiperazine in compounds 7 and 18 ) enhance α1- and α2-AR binding (pKi > 7.0).
  • Ethoxy and hydroxy substituents (e.g., compound 13 and 8 ) correlate with antiarrhythmic and hypotensive effects, likely due to improved hydrogen bonding with cardiac ion channels or adrenergic receptors.

Synthesis Challenges :

  • Low yields (e.g., 5% for compound 18 in ) suggest steric hindrance or instability during reactions involving bulky substituents. The target compound’s benzodiazol group may exacerbate these challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.